GMA-839

Description

Properties

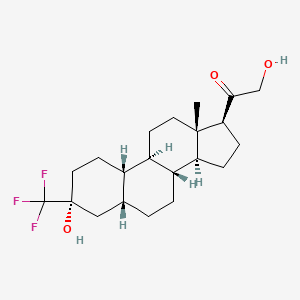

Molecular Formula |

C21H31F3O3 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

2-hydroxy-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H31F3O3/c1-19-8-6-14-13-7-9-20(27,21(22,23)24)10-12(13)2-3-15(14)16(19)4-5-17(19)18(26)11-25/h12-17,25,27H,2-11H2,1H3/t12-,13+,14-,15-,16+,17-,19+,20-/m1/s1 |

InChI Key |

GNUGUWQBSPMCQI-UDIGXYHRSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CC[C@H]4[C@@H]3CC[C@@](C4)(C(F)(F)F)O |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)CO)CCC4C3CCC(C4)(C(F)(F)F)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3,21-dihydroxy-3-trifluoromethyl-19-nor-5beta-pregnan-20-one Co 2-6749 Co-2-6749 GMA 839 GMA-839 WAY 141839 WAY-141839 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of CB-839 (Telaglenastat) in Triple-Negative Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. A hallmark of many cancer cells, including TNBC, is a reprogrammed metabolism characterized by a heightened dependence on glutamine. This "glutamine addiction" provides a critical vulnerability that can be exploited for therapeutic intervention. CB-839, also known as Telaglenastat, is a potent, selective, and orally bioavailable inhibitor of glutaminase (GLS), the enzyme that catalyzes the first step in glutamine utilization. This guide provides an in-depth technical overview of the mechanism of action of CB-839 in TNBC, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and processes.

Core Mechanism of Action: Glutaminase Inhibition

CB-839 is a first-in-class, reversible, and allosteric inhibitor of both splice variants of glutaminase, KGA and GAC.[1][2] By binding to a novel allosteric site on the enzyme, CB-839 effectively blocks the conversion of glutamine to glutamate.[3][4] This inhibition has profound consequences for TNBC cells, which are often highly dependent on glutamine for bioenergetic and biosynthetic processes.[2][3]

The primary consequences of glutaminase inhibition by CB-839 in TNBC are:

-

Depletion of Tricarboxylic Acid (TCA) Cycle Intermediates: Glutamate, the product of the glutaminase reaction, is a key anaplerotic substrate that replenishes the TCA cycle. By blocking glutamate production, CB-839 leads to a decrease in TCA cycle intermediates, impairing cellular respiration and energy production.[2][3]

-

Reduced Glutathione Synthesis: Glutamate is a precursor for the synthesis of glutathione (GSH), a critical antioxidant that protects cells from oxidative stress. Inhibition of glutaminase by CB-839 leads to reduced GSH levels, rendering TNBC cells more susceptible to reactive oxygen species (ROS)-induced damage.[3][5]

-

Impaired Biosynthesis: Glutamine provides nitrogen and carbon for the synthesis of nucleotides, amino acids, and lipids. By blocking its metabolism, CB-839 curtails the availability of these essential building blocks for rapidly proliferating cancer cells.[6][7]

-

Induction of Cellular Stress: The metabolic crisis induced by CB-839 activates cellular stress response pathways, such as the one driven by activating transcription factor 4 (ATF4).[6]

Quantitative Data on CB-839 Efficacy in TNBC

The anti-tumor activity of CB-839 in TNBC has been demonstrated in both preclinical and clinical settings. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Antiproliferative Activity of CB-839 in TNBC Cell Lines

| Cell Line | IC50 (nmol/L) | Reference |

| HCC1806 | 20 - 55 | [3] |

| MDA-MB-231 | 20 - 55 | [3] |

| Various TNBC | 2 - 300 | [3] |

Table 2: In Vivo Antitumor Activity of CB-839 in TNBC Xenograft Models

| Model | Treatment | Outcome | Reference |

| Patient-Derived TNBC Xenograft | CB-839 (single agent) | Significant antitumor activity | [3] |

| JIMT-1 (HER2+ basal-like) | CB-839 (single agent) | Significant antitumor activity | [3] |

| JIMT-1 (HER2+ basal-like) | CB-839 + Paclitaxel | Significant antitumor activity | [3] |

| HCC1806-GLS1high Xenograft | CB-839 + Carboplatin | Markedly delayed tumor growth, enhanced survival | [5] |

Table 3: Clinical Activity of CB-839 in Combination with Paclitaxel in Advanced TNBC (Phase 1 Study)

| Patient Population | Number of Evaluable Patients | Outcome | Reference |

| Heavily pretreated metastatic TNBC | 44 | Objective Response Rate (ORR) of 21% in patients refractory to taxanes. | [8][9] |

| Patients of African ancestry | Not specified | Encouraging ORR of 36%, suggesting a potential genetic association with response. | [9] |

Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the mechanism of action of CB-839 in TNBC.

Cell Proliferation Assay

Objective: To determine the antiproliferative effect of CB-839 on TNBC cell lines.

Protocol:

-

Seed TNBC cells (e.g., HCC1806, MDA-MB-231) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of CB-839 (e.g., ranging from 1 nM to 10 µM) or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

-

Measure luminescence using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a dose-response curve.[3]

Glutamine Consumption and Glutamate Production Assay

Objective: To measure the effect of CB-839 on glutamine metabolism in TNBC cells.

Protocol:

-

Plate TNBC cells in 6-well plates and allow them to reach approximately 70-80% confluency.

-

Treat the cells with CB-839 (e.g., 1 µM) or vehicle control for a defined period (e.g., 6 hours).

-

Collect the culture medium at the beginning and end of the treatment period.

-

Analyze the concentrations of glutamine and glutamate in the collected medium using a biochemistry analyzer (e.g., YSI 2900 Biochemistry Analyzer).[1][3]

-

Calculate the rates of glutamine consumption and glutamate production, normalizing to cell number.

Western Blot Analysis

Objective: To assess the expression levels of key proteins involved in glutamine metabolism and downstream signaling pathways.

Protocol:

-

Treat TNBC cells with CB-839 or vehicle control for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., GAC, KGA, p-mTOR, ATF4) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of CB-839 in a living organism.

Protocol:

-

Implant TNBC cells (e.g., HCC1806) or patient-derived tumor fragments subcutaneously into immunocompromised mice (e.g., nude mice).

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups: vehicle control, CB-839 alone, chemotherapy alone (e.g., paclitaxel), and the combination of CB-839 and chemotherapy.

-

Administer CB-839 orally at a specified dose and schedule (e.g., 200 mg/kg, twice daily).[3]

-

Administer chemotherapy as per the established protocol.

-

Measure tumor volume using calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies, immunohistochemistry).[3][5]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by CB-839 and a typical experimental workflow for its evaluation.

Caption: CB-839 inhibits glutaminase, disrupting glutamine metabolism in TNBC cells.

Caption: Metabolic consequences of CB-839 treatment leading to TNBC cell death.

Caption: A typical workflow for the preclinical and clinical evaluation of CB-839.

Conclusion

CB-839 represents a promising targeted therapy for TNBC by exploiting the metabolic vulnerability of glutamine dependence. Its mechanism of action, centered on the inhibition of glutaminase, leads to a cascade of metabolic disruptions that ultimately result in the suppression of tumor growth and survival. The quantitative data from preclinical and early clinical studies underscore its potential, particularly in combination with standard-of-care chemotherapies. Further research and ongoing clinical trials will continue to define the role of CB-839 in the treatment landscape of TNBC and other glutamine-addicted cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. telaglenastat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Targeting glutamine metabolism enhances responses to platinum-based chemotherapy in triple-negative breast cancers (TNBC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutaminase is essential for the growth of triple-negative breast cancer cells with a deregulated glutamine metabolism pathway and its suppression synergizes with mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutaminase is essential for the growth of triple-negative breast cancer cells with a deregulated glutamine metabolism pathway and its suppression synergizes with mTOR inhibition | PLOS One [journals.plos.org]

- 8. biospace.com [biospace.com]

- 9. aacrjournals.org [aacrjournals.org]

The Selective Glutaminase (GLS1) Inhibitor CB-839: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic adaptations is an increased dependence on glutamine, a phenomenon termed "glutamine addiction."[1] Glutaminase (GLS), particularly the kidney-type isoform (GLS1), is a critical enzyme in the glutaminolytic pathway, catalyzing the conversion of glutamine to glutamate.[2][3] This process provides cancer cells with essential metabolic intermediates for energy production, biosynthesis, and redox homeostasis.[1][3] CB-839 (Telaglenastat) is a first-in-class, potent, selective, and orally bioavailable inhibitor of GLS1.[4][5] By blocking glutaminase activity, CB-839 disrupts glutamine metabolism, leading to cancer cell death and tumor growth inhibition.[6] This technical guide provides an in-depth overview of CB-839, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization.

Introduction: The Role of Glutaminase in Cancer Metabolism

Many tumor cells are highly dependent on glutamine as a primary source of carbon and nitrogen to fuel the tricarboxylic acid (TCA) cycle and for the synthesis of essential macromolecules like nucleotides, amino acids, and lipids.[1][3] Glutaminase 1 (GLS1) is the rate-limiting enzyme in glutaminolysis and is frequently overexpressed in a variety of cancers, correlating with poor prognosis.[1][3] GLS1 exists in two splice variants, KGA and GAC, both of which are targeted by CB-839.[4] Inhibition of GLS1 represents a promising therapeutic strategy to selectively target the metabolic vulnerability of cancer cells.

CB-839 (Telaglenastat): A Selective GLS1 Inhibitor

CB-839 is a novel, orally bioavailable small molecule that acts as a selective, reversible, and allosteric inhibitor of both splice variants of GLS1.[4][7]

Chemical Structure

-

Chemical Name: N-[5-[4-[6-[[2-[3-(trifluoromethoxy)phenyl]acetyl]amino]-3-pyridazinyl]butyl]-1,3,4-thiadiazol-2-yl]-2-pyridineacetamide[8]

-

Molecular Formula: C₂₆H₂₄F₃N₇O₃S[9]

-

Molecular Weight: 571.58 g/mol [9]

Mechanism of Action

CB-839 binds to and inhibits GLS1, preventing the conversion of glutamine to glutamate.[6] This blockade of glutaminolysis has several downstream effects on cancer cells:

-

Depletion of TCA Cycle Intermediates: By reducing the production of glutamate, which is a precursor to the TCA cycle intermediate α-ketoglutarate, CB-839 impairs anaplerosis, leading to decreased energy production.[1]

-

Inhibition of Biosynthesis: The lack of glutamine-derived carbon and nitrogen hinders the synthesis of nucleotides, non-essential amino acids, and fatty acids, which are crucial for rapidly dividing cells.[1]

-

Induction of Oxidative Stress: Glutamate is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1] By depleting glutamate, CB-839 compromises GSH synthesis, rendering cancer cells more susceptible to oxidative damage and apoptosis.[1][10]

The following diagram illustrates the central role of GLS1 in cancer cell metabolism and the point of intervention for CB-839.

Quantitative Data

In Vitro Potency of CB-839

The half-maximal inhibitory concentration (IC₅₀) of CB-839 has been determined in various cancer cell lines, demonstrating its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| Recombinant Human GAC | - | 24 | [11] |

| Endogenous Glutaminase (mouse kidney) | - | 23 | [4] |

| Endogenous Glutaminase (mouse brain) | - | 28 | [4] |

| HCC1806 | Triple-Negative Breast Cancer | 55 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 19 | |

| A549 | Non-Small Cell Lung Cancer | 26 | [4] |

| CAKI-1 | Renal Cell Carcinoma | 40 | [4] |

| HCT-116 | Colorectal Carcinoma | 28 | [4] |

| NCI-H460 | Non-Small Cell Lung Cancer | 36 | [4] |

| CT-26 | Colorectal Carcinoma | 420 | [4] |

Preclinical Pharmacokinetics of CB-839

Pharmacokinetic studies in preclinical models have shown that CB-839 is orally bioavailable.

| Species | Dose | Tₘₐₓ (hours) | t½ (hours) | Reference |

| Mouse | 200 mg/kg (oral) | 4 | ~4 | [12][13] |

| Patient (Phase 1) | 800 mg BID | 4.0 | 4.2 | [14] |

In Vivo Efficacy of CB-839

CB-839 has demonstrated significant anti-tumor activity in various xenograft models, both as a single agent and in combination with other therapies.

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| Patient-Derived TNBC | Triple-Negative Breast Cancer | CB-839 (200 mg/kg, p.o.) | Significant | |

| JIMT-1 | HER2+ Breast Cancer | CB-839 (200 mg/kg, p.o.) | 54% | [5] |

| JIMT-1 | HER2+ Breast Cancer | CB-839 + Paclitaxel | 100% | [5] |

| HN5 | Head and Neck Squamous Cell Carcinoma | CB-839 (200 mg/kg, p.o.) | 94.9% (vs. vehicle) | [15] |

| CAL-27 | Head and Neck Squamous Cell Carcinoma | CB-839 + Ionizing Radiation | Significant reduction vs. monotherapy | [15] |

Experimental Protocols

Glutaminase (GLS1) Activity Assay

This protocol is adapted from a commercially available GLS1 inhibitor screening assay kit.[5]

Objective: To measure the enzymatic activity of GLS1 and the inhibitory effect of CB-839.

Materials:

-

Purified recombinant GLS1 enzyme

-

L-Glutamine (substrate)

-

NAD⁺

-

Coupling reagent (e.g., glutamate dehydrogenase)

-

GLS1 assay buffer

-

CB-839

-

96-well black microplate

-

Fluorescent microplate reader

Procedure:

-

Prepare 1X GLS1 Buffer: Dilute the stock buffer and add DTT to the final recommended concentration.

-

Prepare Enzyme Solution: Dilute the purified GLS1 enzyme in 1X GLS1 buffer to the desired concentration.

-

Prepare Inhibitor Solutions: Prepare serial dilutions of CB-839 in the appropriate buffer.

-

Assay Plate Setup:

-

To the wells, add the test inhibitor (CB-839) or vehicle control.

-

Add the diluted GLS1 enzyme to all wells except the "Blank" control.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for inhibitor binding.

-

-

Prepare Substrate Solution: Prepare a solution containing L-Glutamine and NAD⁺ in 1X GLS1 buffer.

-

Initiate the Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately begin reading the fluorescence at an excitation of 340 nm and an emission of 460 nm, taking readings every minute for a set duration.

-

Data Analysis: Calculate the rate of reaction for each well and determine the percent inhibition of GLS1 activity by CB-839. Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (CellTiter-Glo®)

This protocol is a standard procedure for assessing cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.[1][16][17]

Objective: To determine the effect of CB-839 on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

CB-839

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in an opaque-walled 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

-

Include wells with medium only for background measurement.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of CB-839 in complete medium.

-

Add the diluted CB-839 or vehicle control to the appropriate wells.

-

Incubate for the desired treatment duration (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Measure the luminescence using a plate luminometer.

-

Data Analysis:

-

Subtract the average background luminescence from all readings.

-

Normalize the data to the vehicle-treated control wells (100% viability).

-

Plot the percentage of cell viability against the logarithm of the CB-839 concentration to determine the IC₅₀ value.

-

In Vivo Xenograft Study

This protocol is a general guideline for conducting in vivo efficacy studies of CB-839 in a mouse xenograft model.[18][19]

Objective: To evaluate the anti-tumor activity of CB-839 in vivo.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

CB-839 formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Harvest and resuspend the cancer cells in a suitable medium (e.g., PBS), potentially mixed with Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor growth.

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer CB-839 (e.g., 200 mg/kg) or vehicle control orally (p.o.) via gavage, typically twice daily (BID).

-

Continue treatment for the duration of the study.

-

-

Tumor Measurement and Monitoring:

-

Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Study Endpoint and Analysis:

-

The study may be terminated when the tumors in the control group reach a maximum allowable size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of CB-839.

-

Clinical Development

CB-839 (Telaglenastat) has been evaluated in multiple clinical trials for various solid tumors and hematological malignancies, both as a monotherapy and in combination with other anti-cancer agents.[20][21][22][23][24][25][26] The clinical trial NCT02071862 was a Phase 1/2 study that evaluated the safety, pharmacokinetics, and pharmacodynamics of CB-839 in patients with advanced solid tumors.[12][20][21][22][23][24][25][26] The recommended Phase 2 dose (RP2D) was determined to be 800 mg twice daily.[21]

Conclusion

CB-839 is a promising therapeutic agent that targets a key metabolic vulnerability of cancer cells. Its high selectivity and potency for GLS1, coupled with its oral bioavailability, make it an attractive candidate for the treatment of various glutamine-dependent cancers. Preclinical and clinical data have demonstrated its anti-tumor activity and a manageable safety profile. Further investigation into combination therapies and predictive biomarkers will be crucial for optimizing the clinical application of CB-839.

References

- 1. OUH - Protocols [ous-research.no]

- 2. A Phase 1 Study of the Safety, Pharmacokinetics, and Pharmacodynamics of Escalating Oral Doses of the Glutaminase Inhibitor CB-839, as a Single Agent and in Combination with Standard Chemotherapy in Patients with Advanced/Treatment-Refractory Solid Tumors | Columbia University Department of Surgery [columbiasurgery.org]

- 3. Glutaminolysis as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. dfhcc.harvard.edu [dfhcc.harvard.edu]

- 13. Glutaminase-1 (GLS1) inhibition limits metastatic progression in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CTNI-23. PRELIMINARY SAFETY AND PHARMACOKINETICS DATA FOR A PHASE 1B TRIAL OF TELAGLENASTAT IN COMBINATION WITH RADIATION THERAPY AND TEMOZOLOMIDE IN PATIENTS WITH IDH-MUTANT GRADE 2/3 ASTROCYTOMA (NCI-10218) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. promega.com [promega.com]

- 18. Glutaminase is essential for the growth of triple-negative breast cancer cells with a deregulated glutamine metabolism pathway and its suppression synergizes with mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A facile and sensitive method of quantifying glutaminase binding to its inhibitor CB-839 in tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ascopubs.org [ascopubs.org]

- 21. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ascopubs.org [ascopubs.org]

- 23. ascopubs.org [ascopubs.org]

- 24. mesotheliomacircle.org [mesotheliomacircle.org]

- 25. A Phase 1 Study of the Safety, Pharmacokinetics, and Pharmacodynamics of Escalating Oral Doses of the Glutaminase Inhibitor CB-839 as a Single Agent and in Combination with Standard Chemotherapy in Patients with Advanced and/or Treatment-Refractory Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]

- 26. trial.medpath.com [trial.medpath.com]

The Discovery and Development of CB-839 (Telaglenastat): A Glutaminase Inhibitor for Cancer Therapy

An In-depth Technical Guide

Introduction

Cancer cell metabolism is characterized by a profound reprogramming of nutrient uptake and utilization to fuel rapid proliferation and survival. One of the key metabolic dependencies observed in many tumors is an addiction to glutamine. Glutamine, the most abundant amino acid in plasma, serves as a critical source of carbon and nitrogen for the synthesis of macromolecules, energy production through the tricarboxylic acid (TCA) cycle (a process termed glutaminolysis), and maintenance of redox homeostasis via glutathione production.[1][2] The first and rate-limiting step in glutaminolysis is the conversion of glutamine to glutamate, a reaction catalyzed by the mitochondrial enzyme glutaminase (GLS).[1][3]

Two isoforms of glutaminase, GLS1 and GLS2, have been identified. GLS1, which exists in two splice variants, kidney-type (KGA) and glutaminase C (GAC), is highly expressed in many cancer types and has been linked to tumor growth and survival.[4][5] This dependency on glutaminase presents a therapeutic window for targeting cancer metabolism. Telaglenastat (formerly CB-839), a first-in-class, potent, selective, and orally bioavailable inhibitor of GLS1, was developed by Calithera Biosciences to exploit this vulnerability.[6][7][8] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of CB-839.

Discovery and Mechanism of Action

CB-839 was identified as a novel, potent, and selective inhibitor of glutaminase, distinct from earlier inhibitors like BPTES.[5][9] It acts as a non-competitive, reversible, and allosteric inhibitor of both GLS1 splice variants, KGA and GAC, with a significantly higher affinity for GLS1 over GLS2.[4][9][10] The binding of CB-839 to an allosteric site on the GLS1 tetramer induces a conformational change that renders the enzyme inactive, thereby blocking the conversion of glutamine to glutamate.[9][11] This inhibition leads to an accumulation of glutamine and a depletion of glutamate and downstream metabolites essential for tumor cell function.[5][12]

Signaling Pathway of Glutaminolysis and Inhibition by CB-839

Caption: Mechanism of glutaminase inhibition by CB-839.

Preclinical Development

The preclinical evaluation of CB-839 demonstrated its potent anti-tumor activity across a range of cancer models, particularly those exhibiting a high dependence on glutamine.

Biochemical and Cellular Potency

CB-839 exhibits low nanomolar potency against recombinant human GAC (rHu-GAC) and endogenous glutaminase.[5][7] Its inhibitory activity is time-dependent and slowly reversible.[7]

| Parameter | Value | Target/System | Reference |

| IC50 | 24 nM | Recombinant Human GAC | [7] |

| IC50 | < 50 nM | rHu-GAC (1-hour preincubation) | [7] |

| IC50 | 23 nM | Endogenous glutaminase (mouse kidney) | [4] |

| IC50 | 28 nM | Endogenous glutaminase (mouse brain) | [4] |

| IC50 | 3.2 x 10-3 µM | Endogenous glutaminase (293T cells) | [13] |

Table 1: Biochemical and Cellular Potency of CB-839.

In Vitro Anti-proliferative Activity

CB-839 has shown significant anti-proliferative effects in various cancer cell lines, with triple-negative breast cancer (TNBC) being particularly sensitive.[5][8] This sensitivity correlates with high GLS1 expression and a dependence on extracellular glutamine for growth.[5][8] In contrast, estrogen receptor-positive breast cancer cell lines were largely insensitive.[5][7]

| Cell Line (Cancer Type) | Effect of CB-839 (1µM) | Reference |

| HCC-1806 (TNBC) | Anti-proliferative activity | [7] |

| T47D (ER+) | No anti-proliferative activity | [7] |

| Patient-derived Melanoma | Decreased glutamine consumption (up to 80%) | [14] |

| DeGISTL1 (GIST) | Dose-dependent proliferation inhibition | [4] |

Table 2: In Vitro Activity of CB-839 in Cancer Cell Lines.

In Vivo Efficacy

In vivo studies using xenograft models have confirmed the anti-tumor activity of CB-839, both as a single agent and in combination with standard-of-care therapies.

| Cancer Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| TNBC Xenograft | CB-839 (200 mg/kg, p.o.) | 61% | [7] |

| JIMT-1 Xenograft (HER2+) | CB-839 alone | 54% | [7] |

| JIMT-1 Xenograft (HER2+) | CB-839 + Paclitaxel | 100% (Tumor regrowth suppression) | [7] |

Table 3: In Vivo Anti-tumor Efficacy of CB-839.

Experimental Protocols

Glutaminase Activity Assay

A coupled enzymatic assay is commonly used to measure glutaminase activity and the inhibitory effect of CB-839.

References

- 1. nbinno.com [nbinno.com]

- 2. Glutaminase Inhibitor Telaglenastat (CB-839): What It Is, How It Works [bjjee.com]

- 3. Efficacy and Safety of Telaglenastat Plus Cabozantinib vs Placebo Plus Cabozantinib in Patients With Advanced Renal Cell Carcinoma: The CANTATA Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. axonmedchem.com [axonmedchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Calithera Biosciences, Inc. Presents Preclinical Data For CB-839 Activity And Glutaminase Inhibition In Solid And Hematologic Tumors - BioSpace [biospace.com]

- 9. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DSpace [scholarbank.nus.edu.sg]

- 12. Facebook [cancer.gov]

- 13. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Metabolic Reprogramming Induced by CB-839: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways often exploited by tumors is glutaminolysis, the process by which glutamine is converted into glutamate and subsequently into other key metabolites that fuel the tricarboxylic acid (TCA) cycle and support biosynthesis. Glutaminase (GLS), the enzyme catalyzing the first step of this pathway, has emerged as a critical therapeutic target. CB-839 (Telaglenastat) is a potent, selective, and orally bioavailable inhibitor of GLS1, the primary GLS isoform expressed in many cancer types.[1][2] This technical guide provides an in-depth overview of the metabolic reprogramming induced by CB-839, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological processes.

Core Mechanism of Action

CB-839 is a non-competitive inhibitor of glutaminase 1 (GLS1), targeting both the KGA and GAC splice variants.[1] By inhibiting GLS1, CB-839 blocks the conversion of glutamine to glutamate, thereby disrupting a central node in cancer cell metabolism.[3] This inhibition leads to a cascade of metabolic consequences, including the depletion of downstream metabolites essential for energy production, biosynthesis, and redox balance. The primary effects of CB-839-mediated GLS1 inhibition include:

-

Disruption of the Tricarboxylic Acid (TCA) Cycle: By reducing the supply of glutamate-derived α-ketoglutarate, CB-839 impairs the anaplerotic replenishment of the TCA cycle, leading to decreased levels of key intermediates such as citrate, fumarate, and malate.[1][3]

-

Impaired Glutathione Synthesis: Glutamate is a precursor for the synthesis of glutathione (GSH), a critical antioxidant. CB-839 treatment leads to reduced intracellular GSH levels, rendering cancer cells more susceptible to oxidative stress.[1][4]

-

Inhibition of Nucleotide Biosynthesis: The nitrogen from glutamine is essential for the de novo synthesis of purines and pyrimidines. By blocking glutamine metabolism, CB-839 can impede nucleotide production, thereby limiting DNA and RNA synthesis required for cell proliferation.[5]

The culmination of these metabolic insults is a significant anti-proliferative effect in glutamine-dependent cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of CB-839 on cancer cell lines, providing a basis for comparing its potency and metabolic impact across different cancer types.

Table 1: Anti-proliferative Activity of CB-839 in Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (nM) | Reference |

| HCC1806 | TNBC | 20-55 | [1] |

| MDA-MB-231 | TNBC | 20-55 | [1] |

| Panel of TNBC lines | TNBC | 2-300 | [1] |

| T47D | ER+ | >1000 | [1] |

Table 2: Metabolic Alterations Induced by CB-839 in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment | Metabolite | Fold Change vs. Control | Reference |

| HCC1806 | TNBC | 1 µM CB-839 (4h) | Glutamine | Increased | [1] |

| Glutamate | Decreased | [1] | |||

| Aspartate | Decreased | [1] | |||

| Glutathione | Decreased | [1] | |||

| Fumarate | Below Limit of Quantitation | [1] | |||

| Malate | Decreased | [1] | |||

| Citrate | Decreased | [1] | |||

| T98G | Glioblastoma | 1 µM CB-839 (24h) | Glutamate | ~0.2 | [5] |

| α-Ketoglutarate | ~0.1 | [5] | |||

| Fumarate | ~0.02 | [5] | |||

| Malate | ~0.05 | [5] | |||

| Aspartate | ~0.05 | [5] | |||

| 3-Methyl-adenine | 2.68 | [5] | |||

| N,N,N-trimethyl-lysine | 2.17 | [5] | |||

| 5-Methylcytosine | 22 | [5] | |||

| LN229 | Glioblastoma | 1 µM CB-839 (24h) | Glutamate | ~0.5 | [5] |

| α-Ketoglutarate | ~0.2 | [5] | |||

| Fumarate | ~0.1 | [5] | |||

| Malate | ~0.2 | [5] | |||

| Aspartate | ~0.2 | [5] | |||

| 3-Methyl-adenine | 2.58 | [5] | |||

| N,N,N-trimethyl-lysine | 1.4 | [5] | |||

| U87MG | Glioblastoma | 1 µM CB-839 (24h) | Glutamate | ~0.5 | [5] |

| α-Ketoglutarate | ~0.4 | [5] | |||

| Fumarate | ~0.2 | [5] | |||

| Malate | ~0.4 | [5] | |||

| Aspartate | ~0.4 | [5] | |||

| 3-Methyl-adenine | 2.47 | [5] | |||

| N,N,N-trimethyl-lysine | 1.4 | [5] | |||

| A375HG | Melanoma | 1 µM CB-839 | Glutamine | >3 | [3] |

| Glutamate | <0.5 | [3] | |||

| α-Ketoglutarate | <0.5 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of CB-839.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of CB-839.

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of CB-839 in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted CB-839 solutions. Include vehicle-only wells as a control.

-

Incubate the plate for 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

-

Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Plot the percentage of cell viability against the log concentration of CB-839.

-

Calculate the IC50 value using a four-parameter logistic curve fit.

-

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration.

-

Cell Seeding and Plate Hydration:

-

A day before the assay, hydrate a Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.

-

Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to attach overnight.

-

-

Assay Preparation:

-

On the day of the assay, remove the growth medium from the cells and wash with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

-

Add 180 µL of the supplemented assay medium to each well and incubate at 37°C in a non-CO2 incubator for 45-60 minutes.

-

-

Compound Loading:

-

Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium.

-

Load the compounds into the appropriate ports of the hydrated sensor cartridge.

-

-

Seahorse XF Analyzer Operation:

-

Start the Seahorse XF Analyzer and perform sensor cartridge calibration.

-

After calibration, replace the utility plate with the cell culture plate.

-

Run the assay, which will sequentially inject the compounds and measure the OCR at baseline and after each injection.

-

-

Data Analysis:

-

The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Metabolomics Analysis by LC-MS

This protocol outlines the steps for analyzing intracellular metabolite changes following CB-839 treatment.

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency in 6-well plates.

-

Treat the cells with CB-839 or vehicle control for the specified duration (e.g., 4 or 24 hours).

-

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tubes and centrifuge at high speed to pellet the protein and cell debris.

-

-

Sample Preparation:

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

-

-

LC-MS Analysis:

-

Inject the reconstituted samples into a liquid chromatography-mass spectrometry (LC-MS) system.

-

Separate the metabolites using a suitable chromatography column (e.g., a HILIC or reversed-phase column).

-

Detect and quantify the metabolites using a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Process the raw data to identify and quantify the metabolites.

-

Normalize the data to the cell number or protein content.

-

Perform statistical analysis to identify significant changes in metabolite levels between the CB-839 treated and control groups.

-

Western Blotting for GLS1 Expression

This method is used to determine the protein expression levels of GLS1.

-

Protein Extraction:

-

Wash cultured cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against GLS1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Use a loading control, such as β-actin, to ensure equal protein loading.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Caption: The glutaminolysis pathway and the inhibitory action of CB-839 on GLS1.

Caption: A typical experimental workflow for investigating the effects of CB-839.

Caption: Logical flow of the metabolic consequences of CB-839 treatment.

Conclusion

CB-839 effectively targets the metabolic vulnerability of glutamine-dependent cancers by inhibiting GLS1. This leads to a profound reprogramming of cellular metabolism, characterized by the disruption of the TCA cycle, impaired glutathione synthesis, and reduced nucleotide biosynthesis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the mechanism and therapeutic potential of CB-839. The continued exploration of GLS1 inhibition, both as a monotherapy and in combination with other agents, holds significant promise for the development of novel cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Antitumor Activity of the Glutaminase Inhibitor CB-839 in Triple-Negative Breast Cancer [en-cancer.fr]

- 3. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Metabolic Adjustments following Glutaminase Inhibition by CB-839 in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Glutamine Addiction in Determining Sensitivity to the Glutaminase Inhibitor CB-839: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cell metabolism is characterized by a profound dependence on specific nutrients to fuel rapid proliferation and survival. One such critical nutrient is the non-essential amino acid glutamine. This "glutamine addiction" has emerged as a key vulnerability in a wide range of malignancies. CB-839 (Telaglenastat) is a potent and selective inhibitor of glutaminase (GLS), the first enzyme in the glutaminolysis pathway that converts glutamine to glutamate. By blocking this critical step, CB-839 effectively starves cancer cells of essential metabolic intermediates required for energy production, biosynthesis, and redox balance. This in-depth technical guide explores the intricate relationship between glutamine addiction and sensitivity to CB-839, providing a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols for assessing drug sensitivity, and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers and drug development professionals working to exploit the metabolic vulnerabilities of cancer.

Introduction: The Glutamine Addiction of Cancer

While normal cells can synthesize sufficient glutamine, many cancer cells become "addicted" to an exogenous supply of this amino acid.[1] This heightened demand is driven by the multifaceted roles of glutamine in cellular metabolism:

-

Anaplerosis and Energy Production: Glutamine-derived carbon is a major source for replenishing the tricarboxylic acid (TCA) cycle, a central hub for energy production (ATP) and the generation of biosynthetic precursors.[2][3]

-

Biosynthesis of Macromolecules: The nitrogen and carbon from glutamine are essential for the synthesis of nucleotides (purines and pyrimidines), non-essential amino acids, and lipids, all of which are critical for cell growth and proliferation.[4][5]

-

Redox Homeostasis: Glutamine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cells from reactive oxygen species (ROS)-induced damage.[5][6]

This reliance on glutamine creates a therapeutic window for targeting cancer metabolism. By inhibiting the key enzymes in the glutaminolysis pathway, it is possible to selectively disrupt the metabolic machinery of cancer cells, leading to growth arrest and cell death.

CB-839: A Potent and Selective Glutaminase Inhibitor

CB-839 is an orally bioavailable, potent, and selective small-molecule inhibitor of both splice variants of mitochondrial glutaminase, kidney-type (KGA) and glutaminase C (GAC).[7][8] It binds to an allosteric site on the enzyme, leading to its inactivation.[9] By inhibiting the conversion of glutamine to glutamate, CB-839 effectively blocks the entry of glutamine into the central carbon metabolism of cancer cells.[7][10] This leads to a cascade of metabolic consequences, including:

-

Depletion of TCA Cycle Intermediates: Inhibition of glutaminase leads to a significant reduction in the levels of key TCA cycle metabolites such as α-ketoglutarate, fumarate, and malate.[7][10]

-

Impaired Biosynthesis: The lack of glutamine-derived precursors hinders the synthesis of nucleotides, amino acids, and lipids.

-

Increased Oxidative Stress: Reduced glutathione synthesis due to the depletion of its precursor, glutamate, leads to an accumulation of ROS and increased oxidative stress.[6]

The sensitivity of cancer cells to CB-839 is strongly correlated with their degree of glutamine dependence.[7] Tumors with high levels of glutaminase expression and a high rate of glutamine consumption are generally more susceptible to the anti-proliferative effects of CB-839.[7]

Signaling Pathways and Mechanisms of Action

The metabolic reprogramming that leads to glutamine addiction is often driven by the aberrant activation of oncogenic signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. static.igem.wiki [static.igem.wiki]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cyrusbio.com.tw [cyrusbio.com.tw]

- 10. Metabolic Adjustments following Glutaminase Inhibition by CB-839 in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Splice Variants of Glutaminase Targeted by CB-839

For Researchers, Scientists, and Drug Development Professionals

Introduction to Glutaminase and Its Role in Cancer Metabolism

Cancer cells undergo significant metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways that is often upregulated in cancer is glutaminolysis, the process of converting glutamine into glutamate and subsequently other key metabolites. Glutaminase (GLS), the enzyme that catalyzes the first and rate-limiting step of this pathway, plays a pivotal role in providing cancer cells with essential building blocks for biosynthesis and energy production.[1][2][3] There are two primary isoforms of glutaminase in mammals: GLS1 (kidney-type) and GLS2 (liver-type).[4][5] This guide focuses on the splice variants of GLS1, which are the primary targets of the clinical-stage inhibitor CB-839 (Telaglenastat).

Overview of Glutaminase Splice Variants: KGA and GAC

The GLS1 gene undergoes alternative splicing to produce two main variants: a long form known as Kidney-type Glutaminase (KGA) and a shorter, more catalytically active form called Glutaminase C (GAC).[6][7] Both KGA and GAC are encoded by the GLS1 gene and share a common N-terminal catalytic core.[6] However, they differ in their C-terminal domains due to the alternative splicing of exons.[7]

While both isoforms contribute to glutaminase activity, GAC is often the predominant and more active splice variant in many cancer types.[1][2][8] The differential expression and activity of KGA and GAC have significant implications for tumor metabolism and progression, making them attractive targets for cancer therapy.[2]

CB-839: A Potent and Selective Inhibitor of GLS1 Splice Variants

CB-839 (Telaglenastat) is a first-in-class, orally bioavailable small molecule that acts as a potent, selective, and reversible inhibitor of both GLS1 splice variants, KGA and GAC.[9][10][11] It exhibits low nanomolar potency and has demonstrated significant antitumor activity in a variety of preclinical cancer models, particularly those that are dependent on glutamine metabolism.[9][12] CB-839 does not inhibit the GLS2 isoform, highlighting its specificity for the GLS1 splice variants.[9][10] The inhibition of KGA and GAC by CB-839 leads to a disruption of downstream metabolic pathways, including the tricarboxylic acid (TCA) cycle and glutathione synthesis, ultimately leading to decreased cancer cell proliferation and survival.[4][9]

Quantitative Data

Table 1: Inhibitory Potency of CB-839 Against Glutaminase Splice Variants and Cancer Cell Lines

| Target | Cell Line/System | IC50 (nM) | Reference(s) |

| Endogenous Glutaminase (mouse kidney) | - | 23 | [10][11] |

| Endogenous Glutaminase (mouse brain) | - | 28 | [10][11] |

| Recombinant Human GAC | - | 24 | [13] |

| HCC1806 (TNBC) | Proliferation | 49 | [11] |

| MDA-MB-231 (TNBC) | Proliferation | 26 | [11] |

| PaTu-8988T (PDAC) | Proliferation | 1.01 | [11] |

| MPDAC-4 (PDAC) | Proliferation | 1.73 | [11] |

| HG-3 (CLL) | Proliferation | 410 | [4] |

| MEC-1 (CLL) | Proliferation | 66,200 | [4] |

| LNCaP (Prostate Cancer, hormone-sensitive) | Clonogenic Assay | 1,000 | [14] |

| LNCaP-derived CRPC (Prostate Cancer) | Clonogenic Assay | 2,000 | [14] |

| PC-3 (Prostate Cancer, CRPC) | Clonogenic Assay | < 100 | [14] |

| 293T (epithelial) | Glutaminase Inhibition | 3.2 | [15] |

Table 2: Relative Expression of KGA and GAC Splice Variants in Cancer

| Cancer Type | Observation | Reference(s) |

| Non-Small Cell Lung Cancer (NSCLC) | GAC is essential for cancer cell growth; KGA expression is decreased in tumors compared to normal lung tissue. | [1] |

| Various Primary Human Tumors (TCGA data) | GAC is the predominant splice form of GLS in many tumor types. | [2][8] |

| Breast Cancer | Both KGA and GAC protein levels are increased in breast tumors compared to normal tissues. | [16] |

| Prostate Cancer | An isoform switch from KGA to GAC is associated with therapy resistance and disease progression. | [17] |

Signaling Pathways and Metabolic Consequences of GLS1 Inhibition

The inhibition of KGA and GAC by CB-839 has profound effects on cancer cell metabolism and downstream signaling pathways. By blocking the conversion of glutamine to glutamate, CB-839 depletes the intracellular pool of glutamate, which is a central node in cellular metabolism.

The primary metabolic consequences of GLS1 inhibition by CB-839 include:

-

Depletion of TCA Cycle Intermediates: The reduction in α-ketoglutarate levels leads to a decrease in the pool of other TCA cycle intermediates, impairing cellular respiration and energy production.[9]

-

Impaired Glutathione Synthesis: Glutamate is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. CB-839 treatment leads to decreased GSH levels, resulting in increased reactive oxygen species (ROS) and oxidative stress.[4]

-

Reduced Biosynthesis of Non-Essential Amino Acids: Glutamate serves as a nitrogen donor for the synthesis of other non-essential amino acids. GLS1 inhibition can therefore limit the availability of these building blocks for protein synthesis.[2]

These metabolic disruptions ultimately lead to a cytostatic effect, inhibiting cell proliferation and, in some contexts, inducing apoptosis.[4][9]

Experimental Protocols

Glutaminase Activity Assay

This protocol is adapted from methodologies described in studies evaluating CB-839.[4]

Objective: To measure the enzymatic activity of GLS1 in cell lysates and assess the inhibitory effect of CB-839.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

Glutamate measurement kit (e.g., colorimetric or fluorometric assay)

-

CB-839

-

96-well plates

-

Plate reader

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Assay Setup: In a 96-well plate, add a standardized amount of protein lysate to each well.

-

Inhibitor Treatment: Add varying concentrations of CB-839 (e.g., 0.01 µM to 100 µM) or vehicle control (DMSO) to the wells.

-

Reaction Initiation: Add the substrate, glutamine, to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Glutamate Measurement: Stop the reaction and measure the amount of glutamate produced using a commercial glutamate assay kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the glutamate production to the amount of protein in each well. Plot the glutaminase activity against the concentration of CB-839 to determine the IC50 value.

Cell Proliferation Assay (MTS Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.[4][13]

Objective: To determine the effect of CB-839 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

CB-839

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of CB-839 or vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTS Addition: Add MTS reagent to each well according to the manufacturer's protocol.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the CB-839 concentration to determine the IC50 value.

Quantification of Glutaminase Splice Variant Expression (qRT-PCR)

This protocol outlines the steps for measuring the relative mRNA expression levels of KGA and GAC.[18][19]

Objective: To quantify the mRNA levels of GLS1 splice variants, KGA and GAC, in cancer cells or tissues.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers specific for KGA and GAC (boundary-spanning primers are recommended for specificity)

-

Reference gene primers (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from cells or tissues using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and specific primers for KGA, GAC, and a reference gene.

-

Real-time PCR: Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of KGA and GAC using the ΔΔCt method, normalizing to the reference gene expression.

Conclusion

The glutaminase splice variants KGA and GAC represent critical nodes in the metabolic network of many cancers. The development of CB-839, a potent and selective inhibitor of these splice variants, has provided a valuable tool for both research and clinical investigation into the therapeutic potential of targeting glutamine metabolism. Understanding the differential expression and roles of KGA and GAC, along with the precise molecular consequences of their inhibition, is crucial for identifying patient populations most likely to benefit from this therapeutic strategy and for the rational design of combination therapies. This guide provides a foundational understanding and practical methodologies for researchers and drug development professionals working to unravel the complexities of glutaminase biology and its targeting in cancer.

References

- 1. Analysis of glutamine dependency in non-small cell lung cancer: GLS1 splice variant GAC is essential for cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Metabolic Signaling Cascades Prompted by Glutaminolysis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]

- 5. Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. A tale of two glutaminases: homologous enzymes with distinct roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. nbinno.com [nbinno.com]

- 13. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mitochondrial localization and structure-based phosphate activation mechanism of Glutaminase C with implications for cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Quantification of splice variants using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A reliable method for quantification of splice variants using RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

Telaglenastat: An In-depth Technical Review of Early-Stage Clinical Trial Results

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telaglenastat (CB-839) is an investigational, first-in-class, oral, selective, and reversible inhibitor of glutaminase (GLS), a critical enzyme in cancer cell metabolism.[1][2] By blocking the conversion of glutamine to glutamate, Telaglenastat disrupts the anaplerotic flux of glutamine into the tricarboxylic acid (TCA) cycle, thereby impeding energy production, biosynthesis of macromolecules, and redox balance in glutamine-dependent tumors.[3][4][5] This document provides a comprehensive technical guide to the early-stage clinical trial results for Telaglenastat, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Core Mechanism of Action

Many cancer cells exhibit a metabolic reprogramming known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen. To compensate for the reduced entry of glucose-derived carbons into the TCA cycle, these cells often become highly dependent on glutamine as an alternative carbon source.[3][5] Glutaminase catalyzes the first step in glutamine utilization, making it a key therapeutic target.[5] Telaglenastat's inhibition of GLS leads to a reduction in glutamate and downstream metabolites, thereby suppressing tumor cell proliferation and survival.[5]

Early-Stage Clinical Trial Data

The following tables summarize the key quantitative data from early-stage clinical trials of Telaglenastat.

Table 1: Efficacy Results of the Phase II ENTRATA Trial (NCT03163667)

| Endpoint | Telaglenastat + Everolimus (n=46) | Placebo + Everolimus (n=23) | Hazard Ratio (95% CI) | p-value (one-sided) |

| Median Progression-Free Survival (PFS) | 3.8 months | 1.9 months | 0.64 (0.34-1.20) | 0.079 |

| Overall Response Rate (ORR) | 2.2% (1 Partial Response) | 0% | - | - |

| Stable Disease (SD) | 56.5% | 47.8% | - | - |

Data sourced from multiple references.[4][5][6][7][8][9]

Table 2: Efficacy Results of the Phase II CANTATA Trial (NCT03428217)

| Endpoint | Telaglenastat + Cabozantinib (n=221) | Placebo + Cabozantinib (n=223) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (PFS) | 9.2 months | 9.3 months | 0.94 (0.74-1.21) | 0.65 |

| Overall Response Rate (ORR) | 31% | 28% | - | - |

Data sourced from multiple references.[3][10][11][12][13][14]

Table 3: Efficacy Results of the Phase I Trial (NCT02071862) - Combination Cohorts

| Combination | Histology | Number of Patients | Disease Control Rate (DCR) | Objective Response Rate (ORR) |

| Telaglenastat + Everolimus | Clear Cell RCC | 21 | 95.2% | 4.8% (1 PR) |

| Papillary RCC | 3 | 66.7% | 0% | |

| Telaglenastat + Cabozantinib | Clear Cell RCC | 10 | 100% | 50% (5 PRs, 3 confirmed) |

| All Histologies | 12 | 100% | 42% |

Data sourced from multiple references.[9][15]

Table 4: Safety Summary of Key Adverse Events (Grade ≥3)

| Adverse Event | ENTRATA (Tela + Eve) | ENTRATA (Pbo + Eve) | CANTATA (Tela + Cabo) | CANTATA (Pbo + Cabo) |

| Anemia | 17% | 17% | - | - |

| Fatigue | 4% | 9% | - | - |

| Hypertension | - | - | 17% | 18% |

| Diarrhea | - | - | 15% | 13% |

| Pneumonia | 7% | 4% | - | - |

| Abdominal Pain | 7% | 0% | - | - |

| Thrombocytopenia | 7% | 0% | - | - |

Data sourced from multiple references.[4][5][8][10][13][16]

Experimental Protocols

Phase II ENTRATA Trial (NCT03163667)

-

Study Design: A randomized, double-blind, placebo-controlled Phase II trial.[4][9]

-

Patient Population: Patients with advanced or metastatic renal cell carcinoma (mRCC) who had received at least two prior lines of therapy, including at least one VEGFR-targeted tyrosine kinase inhibitor (TKI).[4][9][17]

-

Intervention:

-

Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS) per RECIST v1.1.[4][9]

-

Secondary Endpoints: Overall Survival (OS), Overall Response Rate (ORR), Duration of Response (DoR), and safety.[9]

-

Stratification Factors: Number of prior TKIs (1 or >1) and MSKCC prognostic risk category.[9]

Phase II CANTATA Trial (NCT03428217)

-

Study Design: A randomized, double-blind, placebo-controlled, pivotal Phase II trial.[10][18]

-

Patient Population: Patients with metastatic clear-cell RCC who had progressed on 1 to 2 prior lines of therapy, including at least one anti-angiogenic therapy or nivolumab plus ipilimumab.[10][18]

-

Intervention:

-

Primary Endpoint: Progression-Free Survival (PFS) assessed by blinded independent radiology review per RECIST v1.1.[13][18][19]

-

Secondary Endpoints: Overall Survival (OS) and investigator-assessed PFS.[3]

-

Stratification Factors: Prior PD-(L)1 inhibitor therapy (Yes/No) and IMDC prognostic risk group.[18][19]

Phase I Trial (NCT02071862)

-

Study Design: An open-label, dose-escalation (3+3 design) and dose-expansion Phase I trial.[20][21]

-

Patient Population: Patients with advanced or metastatic solid tumors for which no standard therapy was available.[20]

-

Intervention:

-

Dose Escalation: Telaglenastat administered orally three times daily (fasted) at doses from 100 mg to 800 mg, and twice daily (fed) at doses of 600 mg, 800 mg, and 1000 mg.[20]

-

Dose Expansion: Telaglenastat at the recommended Phase 2 dose (RP2D) of 800 mg twice daily, as monotherapy or in combination with everolimus or cabozantinib.[9][15]

-

-

Primary Objective: To determine the safety, tolerability, and RP2D of Telaglenastat.[21]

-

Secondary Objectives: To evaluate pharmacokinetics, pharmacodynamics, and anti-tumor activity.[21]

-

Tumor Response Assessment: Performed every 8 weeks using RECIST v1.1.[9]

Conclusion

Early-stage clinical trials of Telaglenastat have explored its potential as a novel metabolic inhibitor in oncology. In the Phase II ENTRATA trial, the addition of Telaglenastat to everolimus demonstrated a doubling of median PFS in heavily pretreated mRCC patients, providing proof-of-concept for glutaminase inhibition in this setting.[4][5][6][7] However, the subsequent Phase II CANTATA trial did not show a significant improvement in PFS with the addition of Telaglenastat to cabozantinib in a similar patient population.[3][10][11][12] The Phase I study established a manageable safety profile and a recommended Phase 2 dose, with encouraging disease control rates in combination cohorts.[9][15] The KEAPSAKE trial in NSCLC was terminated due to a lack of clinical benefit in an interim analysis. Further investigation is warranted to identify patient populations and combination strategies that may derive the most benefit from targeting glutamine metabolism with Telaglenastat.

References

- 1. onclive.com [onclive.com]

- 2. Glutaminase Inhibitor Telaglenastat (CB-839): What It Is, How It Works [bjjee.com]

- 3. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. project.eortc.org [project.eortc.org]

- 5. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Telaglenastat Plus Everolimus in Advanced Renal Cell Carcinoma: A Randomized, Double-Blinded, Placebo-Controlled, Phase 2 ENTRATA Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]

- 10. Response evaluation criteria in solid tumors - Wikipedia [en.wikipedia.org]

- 11. kanser.org [kanser.org]

- 12. Efficacy and Safety of Telaglenastat Plus Cabozantinib vs Placebo Plus Cabozantinib in Patients With Advanced Renal Cell Carcinoma: The CANTATA Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. onclive.com [onclive.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. researchgate.net [researchgate.net]

- 16. ascopubs.org [ascopubs.org]

- 17. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efficacy and Safety of Telaglenastat Plus Cabozantinib vs Placebo Plus Cabozantinib in Patients With Advanced Renal Cell Carcinoma: The CANTATA Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. KEAPSAKE: A Study of Telaglenastat (CB-839) With Standard-of-Care Chemoimmunotherapy in 1L KEAP1/NRF2-Mutated, Nonsquamous NSCLC [clin.larvol.com]

Methodological & Application

Application Notes and Protocols: CB-839 In Vitro Assay for Cell Viability

Audience: Researchers, scientists, and drug development professionals.

Introduction

CB-839, also known as Telaglenastat, is a potent, selective, and orally bioavailable inhibitor of glutaminase (GLS), a key enzyme in cancer cell metabolism.[1][2][3] Many cancer cells exhibit a strong dependence on glutamine for energy production and biosynthesis, a phenomenon termed "glutamine addiction."[4] Glutaminase catalyzes the conversion of glutamine to glutamate, which then fuels the tricarboxylic acid (TCA) cycle and supports the production of essential molecules for rapidly proliferating cells.[4][5] By inhibiting glutaminase, CB-839 disrupts these critical metabolic pathways, leading to decreased cell viability and proliferation in susceptible cancer cell lines.[6][7][8]

These application notes provide a detailed protocol for assessing the in vitro efficacy of CB-839 on cancer cell viability using common colorimetric and luminescent assays. The provided methodologies are intended to guide researchers in designing and executing robust experiments to evaluate the anti-proliferative effects of this compound.

Mechanism of Action of CB-839

CB-839 is an allosteric inhibitor of glutaminase 1 (GLS1), targeting both the kidney-type (KGA) and glutaminase C (GAC) splice variants.[3] Inhibition of GLS1 by CB-839 blocks the conversion of glutamine to glutamate. This leads to a depletion of downstream metabolites essential for the TCA cycle, such as α-ketoglutarate, and disrupts cellular redox balance and the synthesis of other amino acids and nucleotides.[9] The resulting metabolic stress can induce cell cycle arrest and apoptosis in cancer cells that are highly dependent on glutaminolysis.[4]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Telaglenastat | CB 839 | GLS1 inhibitor | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Telaglenastat (CB-839) in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Telaglenastat (CB-839), a first-in-class, selective, and orally bioavailable glutaminase 1 (GLS1) inhibitor, in various mouse xenograft models. The protocols outlined below are synthesized from preclinical studies and are intended to guide researchers in designing their own in vivo experiments.

Mechanism of Action

Telaglenastat is an investigational drug that targets cancer cell metabolism.[1][2] Many cancer cells are highly dependent on the amino acid glutamine as a key nutrient for energy production and the synthesis of essential molecules needed for rapid growth.[2][3] Telaglenastat works by inhibiting glutaminase, a critical enzyme that converts glutamine to glutamate.[4] This blockade of glutamine utilization disrupts the tricarboxylic acid (TCA) cycle, hinders the production of building blocks for macromolecules, and ultimately impairs the proliferation and survival of cancer cells.[3][4] Preclinical studies have demonstrated that Telaglenastat can have both cytostatic (inhibiting cell growth) and cytotoxic (killing cancer cells) effects in various tumor models.[5]

References

- 1. onclive.com [onclive.com]

- 2. Glutaminase Inhibitor Telaglenastat (CB-839): What It Is, How It Works [bjjee.com]

- 3. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Glutaminase Inhibition by CB-839 in Cultured Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the inhibition of glutaminase (GLS) by the specific inhibitor CB-839 (Telaglenastat) in cultured cells. These methodologies are essential for assessing the compound's potency, mechanism of action, and downstream effects on cellular metabolism and proliferation.

Introduction to Glutaminase and CB-839

Glutamine is a critical nutrient for many cancer cells, serving as a key source of carbon and nitrogen for the synthesis of biomass and for energy production through the tricarboxylic acid (TCA) cycle. The first and rate-limiting step in glutamine utilization is its conversion to glutamate, a reaction catalyzed by the mitochondrial enzyme glutaminase (GLS).[1] Many tumor types exhibit an addiction to glutamine, making glutaminase a compelling target for cancer therapy.[2][3]

CB-839 is a potent, selective, and orally bioavailable small-molecule inhibitor of both splice variants of glutaminase, KGA and GAC.[1] By blocking the conversion of glutamine to glutamate, CB-839 disrupts cancer cell metabolism, leading to reduced proliferation and, in some cases, cell death.[4] This document outlines key in vitro assays to quantify the inhibitory effects of CB-839.

Key Assays for Measuring Glutaminase Inhibition

Several key assays can be employed to measure the effects of CB-839 on cultured cells. These range from direct measurement of enzyme activity to broader assessments of cell health and metabolic state.

-

Glutaminase Activity Assays: These assays directly measure the enzymatic activity of glutaminase in cell lysates. A common method involves a coupled enzyme reaction where the product of the glutaminase reaction, glutamate, is converted by glutamate dehydrogenase (GDH), leading to the production of NADPH, which can be measured by fluorescence.[5]

-

Metabolite Analysis: Liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) can be used to quantify changes in intracellular and extracellular metabolites following CB-839 treatment. Key metabolites to monitor include glutamine (substrate accumulation) and glutamate (product depletion), as well as downstream TCA cycle intermediates.[1][6][7]

-